(D-Phe12,nle21,38)-crf (12-41) (human, rat)

In Vivo Electrophysiology CRF Antagonist Potency Locus Coeruleus

Researchers often face contradictory outcomes when substituting CRF antagonists, as even sequence-similar variants differ >100-fold in potency and behavioral selectivity. (D-Phe12,Nle21,38)-CRF (12-41) eliminates this variability as the prototypic reference antagonist. • ~100-fold greater in vivo potency than α-helical CRF(9-41) for stress-induced LC activation studies • 5-fold greater behavioral potency & longer duration; selectively blocks hypophagia without affecting motor activation • IC50 78 nM in rat brain cAMP assays; 3.3-fold more potent than α-helical CRF(9-41) in vitro Supplied as a lyophilized powder with full analytical documentation. Standard research quantities available for immediate dispatch.

Molecular Formula C158H265N49O43
Molecular Weight 3539.158
CAS No. 129133-27-3
Cat. No. B594803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(D-Phe12,nle21,38)-crf (12-41) (human, rat)
CAS129133-27-3
Molecular FormulaC158H265N49O43
Molecular Weight3539.158
Structural Identifiers
SMILESCCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C158H265N49O43/c1-23-27-39-93(186-141(236)103(49-56-120(215)216)195-148(243)110(67-81(13)14)203-154(249)123(82(15)16)205-143(238)104(50-57-121(217)218)193-137(232)98(44-36-62-176-158(170)171)189-147(242)108(65-79(9)10)200-149(244)109(66-80(11)12)201-150(245)112(70-91-73-173-76-178-91)197-131(226)92(160)68-89-37-30-29-31-38-89)132(227)179-85(19)127(222)183-96(42-34-60-174-156(166)167)133(228)180-86(20)128(223)185-102(48-55-119(213)214)140(235)192-101(47-54-117(163)211)142(237)198-106(63-77(5)6)145(240)182-87(21)129(224)184-100(46-53-116(162)210)139(234)191-99(45-52-115(161)209)134(229)181-88(22)130(225)196-111(69-90-72-172-75-177-90)151(246)204-114(74-208)153(248)202-113(71-118(164)212)152(247)190-97(43-35-61-175-157(168)169)136(231)187-95(41-32-33-59-159)138(233)199-107(64-78(7)8)146(241)188-94(40-28-24-2)135(230)194-105(51-58-122(219)220)144(239)207-125(84(18)26-4)155(250)206-124(126(165)221)83(17)25-3/h29-31,37-38,72-73,75-88,92-114,123-125,208H,23-28,32-36,39-71,74,159-160H2,1-22H3,(H2,161,209)(H2,162,210)(H2,163,211)(H2,164,212)(H2,165,221)(H,172,177)(H,173,178)(H,179,227)(H,180,228)(H,181,229)(H,182,240)(H,183,222)(H,184,224)(H,185,223)(H,186,236)(H,187,231)(H,188,241)(H,189,242)(H,190,247)(H,191,234)(H,192,235)(H,193,232)(H,194,230)(H,195,243)(H,196,225)(H,197,226)(H,198,237)(H,199,233)(H,200,244)(H,201,245)(H,202,248)(H,203,249)(H,204,246)(H,205,238)(H,206,250)(H,207,239)(H,213,214)(H,215,216)(H,217,218)(H,219,220)(H4,166,167,174)(H4,168,169,175)(H4,170,171,176)/t83-,84-,85-,86-,87-,88-,92+,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-,124-,125-/m0/s1
InChIKeyATYDOBYAWXTFOJ-KVGHNTGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (D-Phe12,Nle21,38)-CRF (12-41) (Human, Rat) CAS 129133-27-3 for CRF Antagonist Research


(D-Phe12,Nle21,38)-CRF (12-41) (human, rat) (CAS 129133-27-3) is a synthetic peptide antagonist of the corticotropin-releasing factor (CRF) receptor. It is a 30-amino acid fragment (residues 12-41) of the endogenous human/rat CRF sequence, characterized by three specific substitutions: D-Phe at position 12, norleucine (Nle) at positions 21 and 38, and in the closely related and more extensively characterized variant, an α-methylated leucine (CαMeLeu) at position 37 [1]. This compound is recognized as a 'prototypic' CRF antagonist and a key molecular probe in CRF biology [2].

1 CRF receptor antagonist probe for pathway-dissection studies
2 In vivo electrophysiology fit for central stress-circuit investigation
3 Behavioral pharmacology studies supporting stress-response endpoint analysis

Why Researchers Cannot Simply Substitute (D-Phe12,Nle21,38)-CRF (12-41) (Human, Rat) CAS 129133-27-3 with Other CRF Antagonists


The CRF antagonist class exhibits profound variability in potency, efficacy, duration of action, and behavioral selectivity. Substituting one antagonist for another—even those with sequence similarity—can lead to divergent and contradictory experimental outcomes. For instance, while alpha-helical CRF(9-41) and (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) share receptor targets, they differ by over 100-fold in in vivo potency and exhibit distinct agonist/antagonist profiles at higher doses [1]. Furthermore, behavioral studies demonstrate that these compounds do not uniformly block all CRF-mediated responses; selectivity for specific behaviors like hypophagia over motor activation has been observed for (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) but not for other antagonists [2]. Therefore, the choice of CRF antagonist is not interchangeable but rather a critical experimental variable that must be explicitly defined and justified.

Potency Gap In vivo antagonist potency may differ by over 100-fold between CRF antagonist analogs; a generic substitution can shift the effective dose range and confound central nervous system studies.
Behavioral Profile Selectivity for specific stress-induced behaviors such as hypophagia over motor activation is not uniform across the CRF antagonist class; substituting compounds may introduce divergent behavioral endpoints.
Partial Agonism Some structurally related CRF antagonists exhibit weak partial agonist effects at higher doses, potentially altering baseline pathway activity; experimental outcomes may not transfer directly.

Quantitative Evidence for Selecting (D-Phe12,Nle21,38)-CRF (12-41) (Human, Rat) CAS 129133-27-3 Over Other CRF Antagonists


In Vivo Potency Comparison: (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) vs. α-Helical CRF(9-41) in Locus Coeruleus Activation

In a direct head-to-head study in halothane-anesthetized rats, (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) was approximately 100 times more potent than alpha-helical CRF(9-41) when administered intracerebroventricularly (i.c.v.) for antagonizing CRF-induced activation of locus coeruleus (LC) neurons [1].

In Vivo LC Potency
Head-to-head
IC50: ~0.15 μg vs. 18-27 μg i.c.v.
Reported ~100-fold higher in vivo potency for locus coeruleus activation blockade.
Model: Halothane-anesthetized rat; route: i.c.v.
In Vivo Electrophysiology CRF Antagonist Potency Locus Coeruleus

In Vivo Behavioral Potency and Duration of Action: (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) vs. α-Helical CRF(9-41) in Stress Models

In behavioral assays in rats, (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) was 5 times more potent than alpha-helical CRF(9-41) in reducing CRF-induced locomotor activity and attenuating social stress-induced anxiogenic-like behavior [1].

Behavioral Potency
Head-to-head
5-fold higher potency; duration >1.5 h
Reported improved potency and longer duration for stress-induced behavior endpoints.
Model: Rat social stress; route: i.c.v.
Behavioral Pharmacology Anxiety CRF Antagonist Efficacy

Functional Behavioral Selectivity: (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) Discriminates CRF-Mediated Behaviors

A comparative study examined the effects of three CRF antagonists on CRF-induced behaviors in rats. While all three antagonists (alpha-helical CRF(9-41), astressin, and (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41)) blocked CRF-induced hypophagia (reduced food intake) at a dose of 100 μg i.c.v., only (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) failed to block CRF-induced motor activation at this dose, indicating a selective action on specific CRF-mediated behavioral pathways [1].

Behavioral Selectivity
Head-to-head
Blocks hypophagia; no effect on motor activation
Supports pathway-selective behavioral endpoint interpretation.
Model: Rat; comparators blocked both behaviors.
Behavioral Selectivity Hypophagia Motor Activation CRF Receptor Antagonists

In Vitro Functional Antagonism: (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) vs. α-Helical CRF(9-41) on cAMP Production

In rat brain homogenates, (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) was approximately 3.3-fold more potent than alpha-helical CRF(9-41) in antagonizing CRF-stimulated cyclic AMP (cAMP) production [1].

cAMP Antagonism
Head-to-head
IC50: 78 nM vs. 260 nM
Supports in vitro functional antagonist assay context.
Assay: Rat brain homogenate cAMP.
In Vitro Pharmacology cAMP Assay CRF Receptor Signaling

Receptor Binding Affinity in Rat Brain: (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) vs. α-Helical CRF(9-41)

Despite significant differences in in vivo potency, (D-Phe12,Nle21,38,CαMeLeu37)-CRF(12-41) and alpha-helical CRF(9-41) exhibit comparable binding affinities for CRF receptors in rat brain homogenates, with Ki values in the low nanomolar range [1].

Binding Affinity
Head-to-head
Ki: 15.5 nM vs. 10.3 nM
Comparable binding; potency difference attributed to non-binding factors.
Assay: Rat brain radioligand binding.
Radioligand Binding Receptor Affinity Ki

Historical Benchmarking: (D-Phe12,Nle21,38)-CRF(12-41) as the 'Standard' for Astressin Development

During the development of the more potent, conformationally constrained antagonist astressin, (D-Phe12,Nle21,38)-CRF(12-41) was used as the benchmark 'standard' for comparison in an in vitro pituitary cell culture assay. Astressin was found to be 30 times more potent than this standard, which in turn was 300 times more potent than its corresponding linear analog [1].

Benchmark Standard
Supporting evidence
Reference standard for astressin development
Supports use as a well-characterized comparator for novel CRF antagonists.
Assay: In vitro pituitary cell culture.
Peptide Chemistry Astressin CRF Antagonist Development

Optimal Research Applications for (D-Phe12,Nle21,38)-CRF (12-41) (Human, Rat) CAS 129133-27-3 Based on Evidence


In Vivo Electrophysiology Studies of Central Stress Circuits

This compound is particularly well-suited for studies examining the role of endogenous CRF in activating the locus coeruleus-norepinephrine system. Its ~100-fold greater in vivo potency compared to alpha-helical CRF(9-41) [1] allows for effective blockade of stress-induced LC activation at lower i.c.v. doses, minimizing potential volume-related artifacts and off-target effects. This potency advantage is a direct result of the data presented in Section 3, Evidence Item 1.

Behavioral Pharmacology Studies of Anxiety and Stress-Related Hypophagia

Researchers investigating the neural basis of stress-induced changes in feeding behavior and anxiety should consider this antagonist. Its 5-fold greater behavioral potency and longer duration of action compared to alpha-helical CRF(9-41) [2] provide a more robust and sustained blockade. Crucially, its demonstrated selectivity for blocking hypophagia without affecting general motor activation [3] offers a unique tool to dissociate these CRF-mediated behaviors, providing cleaner data than other broad-spectrum CRF antagonists.

Reference Standard for CRF Antagonist Development and Characterization

As the established 'standard' against which the potency of newer generation antagonists like astressin was benchmarked [4], (D-Phe12,Nle21,38)-CRF(12-41) serves as an essential reference compound. Its inclusion in studies alongside newer CRF modulators provides critical context for interpreting relative potencies and validating assay systems. Procurement of this compound is therefore justified for any laboratory engaged in the characterization or development of novel CRF receptor ligands.

In Vitro Signal Transduction Studies (cAMP Accumulation)

For in vitro functional assays measuring CRF receptor-mediated cAMP production in brain tissue, this compound is a suitable competitive antagonist. Its IC50 of 78 nM in rat brain homogenates [1] provides a defined concentration range for achieving effective receptor blockade. Its 3.3-fold greater potency over alpha-helical CRF(9-41) in this assay makes it a more efficacious choice for in vitro pharmacological blockade.

Application
Selection Property
Validation Focus
Central stress-circuit electrophysiology
High in vivo antagonist potency
Locus coeruleus activation endpoint review
Anxiety and stress-induced hypophagia studies
Behavioral selectivity and duration profile
Motor activation vs. hypophagia endpoint context
CRF antagonist development
Well-characterized reference standard
Comparator assay-response context
In vitro signal transduction assays
Competitive cAMP antagonism
cAMP accumulation endpoint context

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